molecular formula C16H20N2 B13355783 (2S,3S)-2,3-Diphenylbutane-2,3-diamine

(2S,3S)-2,3-Diphenylbutane-2,3-diamine

Cat. No.: B13355783
M. Wt: 240.34 g/mol
InChI Key: KPHOLXYUGFYSEX-HOTGVXAUSA-N
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Description

(2S,3S)-2,3-Diphenylbutane-2,3-diamine is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two phenyl groups attached to a butane backbone, with two amine groups at the 2 and 3 positions. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Diphenylbutane-2,3-diamine typically involves the reduction of corresponding diketones or diols. One common method is the asymmetric reduction of 2,3-diphenylbutane-2,3-dione using chiral catalysts or biocatalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, biocatalytic methods employing engineered microorganisms or enzymes can be utilized for sustainable and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Diphenylbutane-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include imines, nitriles, substituted amines, and amides. These products can be further utilized in various chemical syntheses and industrial applications .

Scientific Research Applications

(2S,3S)-2,3-Diphenylbutane-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Diphenylbutane-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites of enzymes and modulating their activity. The pathways involved may include inhibition or activation of specific enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S)-2,3-Diphenylbutane-2,3-diamine include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its application in chiral synthesis and its interaction with biological targets. The compound’s ability to form stable complexes with various reagents and its versatility in undergoing different chemical reactions make it a valuable compound in research and industry .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

(2S,3S)-2,3-diphenylbutane-2,3-diamine

InChI

InChI=1S/C16H20N2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,17-18H2,1-2H3/t15-,16-/m0/s1

InChI Key

KPHOLXYUGFYSEX-HOTGVXAUSA-N

Isomeric SMILES

C[C@](C1=CC=CC=C1)([C@](C)(C2=CC=CC=C2)N)N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)N)N

Origin of Product

United States

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